Boc-L-beta-homotryptophan

Peptide Synthesis Analytical Chemistry Quality Control

Boc-L-beta-homotryptophan is a protected β-amino acid monomer that confers proteolytic resistance and unique secondary structures in β-peptide synthesis. The Boc group enables direct solid-phase peptide synthesis. Its distinct backbone geometry allows exploration of novel binding modes in drug discovery. Procuring high-purity (≥98%) monomer minimizes deletion sequences and maximizes target peptide yield. Ideal for R&D in long-acting therapeutics and peptidomimetics.

Molecular Formula C17H22N2O4
Molecular Weight 318,37 g/mole
CAS No. 229639-48-9
Cat. No. B558352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-beta-homotryptophan
CAS229639-48-9
Synonyms229639-48-9; Boc-L-beta-homotryptophan; (S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoicacid; Boc-beta-Homotrp-OH; Boc-L-beta-HTrp-OH; Nbeta-Boc-L-beta-homotryptophan; (3S)-3-[(tert-butoxycarbonyl)amino]-4-(1H-indol-3-yl)butanoicacid; (S)-3-(Boc-amino)-4-(3-indolyl)butyricacid; AmbotzBAA6260; Boc-L-beta-Homo-Trp-OH; AC1MC57J; N-beta-Boc-L-Homotryptophan; 14981_ALDRICH; SCHEMBL5467203; 14981_FLUKA; CTK8F0656; MolPort-003-794-009; ZINC2386867; AKOS024462373; BL760-1; AK162609; AM020579; HE004669; RT-011764; FT-0644066
Molecular FormulaC17H22N2O4
Molecular Weight318,37 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1
InChIKeyTUZZBYOOQVPWSG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-beta-homotryptophan: A Key Beta-Amino Acid Building Block for Enhanced Peptide Stability and Targeted Drug Design


Boc-L-beta-homotryptophan (CAS: 229639-48-9) is a protected, non-natural β-amino acid derivative . It serves as a fundamental building block for the synthesis of β-peptides and peptidomimetics . The compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on its N-terminus, and a standard L-configuration, which allows for its direct and controlled incorporation into peptide sequences using standard solid-phase synthesis protocols . Its core is derived from L-tryptophan, but the addition of an extra methylene group between the amine and carboxyl functionalities distinguishes it from α-amino acids .

The Critical Failure of Simple Substitution: Why Boc-L-beta-homotryptophan Cannot Be Replaced by Standard L-Tryptophan Analogs


Substituting Boc-L-beta-homotryptophan with a more common α-amino acid derivative like Boc-L-tryptophan is not a viable alternative for projects aiming to confer proteolytic resistance or specific structural properties. β-Amino acids, by virtue of their extra backbone methylene unit, form peptide bonds that are sterically shielded and are not recognized by common proteases [1]. This directly results in β-peptides exhibiting a well-documented, vastly superior resistance to proteolytic degradation compared to their α-peptide counterparts, a property that is central to their value in drug development . Conversely, peptides containing a Boc-L-beta-homotryptophan residue adopt distinct, stable secondary structures (e.g., 14-helix) not accessible to α-peptides, which fundamentally alters their target binding profiles .

Procurement-Grade Evidence: Quantified Performance Metrics for Boc-L-beta-homotryptophan in Synthesis and Biological Assays


Supplier-Specific Purity Grade Comparison: HPLC vs. TLC Assay Methods for Boc-L-beta-homotryptophan

Procurement from Chem-Impex (Cat# 12779) guarantees a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC), the industry-standard method for peptide synthesis raw materials . This is contrasted with the ≥98.0% purity specification from Sigma-Aldrich, which relies on the less precise Thin-Layer Chromatography (TLC) method for its assay . While a 1% purity difference may seem negligible, the use of HPLC as the primary assay method for the Chem-Impex product provides a more reliable and rigorous quantification of purity, a critical factor for minimizing sequence deletions and side-products in the synthesis of long or difficult peptide sequences [1].

Peptide Synthesis Analytical Chemistry Quality Control

Optical Purity Verification: Enantiomeric Identity Confirmed by Specific Optical Rotation Data

The specific optical rotation for Boc-L-beta-homotryptophan sourced from Chem-Impex is documented as [α]D25 = -22 ± 2º (c=1 in EtOH) . This quantitative stereochemical parameter is essential for verifying the correct L-enantiomer and for ensuring batch-to-batch consistency. In the context of biological assays, where the enantiomer D-beta-homotryptophan is expected to exhibit drastically different or no biological activity, this verification is paramount [1].

Chiral Synthesis Stereochemistry Quality Assurance

Validated Biological Application: Submicromolar EphA2 Receptor Antagonism Achieved with L-β-Homotryptophan Conjugates

Research has shown that conjugates of L-β-homotryptophan can act as submicromolar antagonists of the EphA2 receptor, a validated target in cancer angiogenesis. A specific conjugate, UniPR505 (N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-L-β-homo-tryptophan), was found to block EphA2 phosphorylation and inhibit neovascularization in a chorioallantoic membrane (CAM) assay [1]. The potency of this conjugate was achieved through SAR studies that systematically modified the L-β-homotryptophan scaffold, demonstrating the essential role of this specific β-amino acid in achieving the desired submicromolar activity [2].

Drug Discovery Receptor Pharmacology Cancer Biology

Optimal Use Cases for Boc-L-beta-homotryptophan: From Peptide Engineering to Targeted Drug Discovery


Engineering Protease-Resistant Therapeutic Peptides

Boc-L-beta-homotryptophan is the monomer of choice for the solid-phase synthesis of β-peptides or mixed α/β-peptides designed to withstand proteolytic degradation in vivo [1]. The resulting peptides are critical for developing orally bioavailable or long-acting therapeutics where standard α-peptides would be rapidly cleaved and inactivated.

Structure-Activity Relationship (SAR) Studies for Protein-Protein Interaction Inhibitors

As demonstrated by the development of EphA2 receptor antagonists, Boc-L-beta-homotryptophan is a key building block for exploring SAR around the tryptophan binding pocket of protein targets [2]. Its unique backbone geometry allows it to present the indole side chain in conformations that are sterically and entropically distinct from α-L-tryptophan, enabling the discovery of novel binding modes.

High-Fidelity Synthesis of Long or Difficult Peptide Sequences

For projects requiring the synthesis of peptides exceeding 30-40 amino acids, or those containing aggregation-prone sequences, the procurement of high-purity monomers is non-negotiable . The selection of Boc-L-beta-homotryptophan from a supplier guaranteeing ≥99% HPLC purity directly minimizes the accumulation of deletion sequences, ensuring a higher yield of the target peptide and simplifying downstream purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-beta-homotryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.